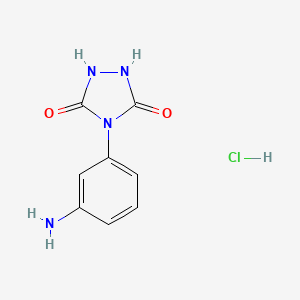

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Description

Properties

IUPAC Name |

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.ClH/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPWKWMYZDKSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)NNC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-94-7 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves the reaction of 3-aminophenylhydrazine with maleic anhydride . The process proceeds through the following key steps:

- Formation of Hydrazone Intermediate: 3-aminophenylhydrazine reacts with maleic anhydride to form an intermediate hydrazone.

- Cyclization: The hydrazone undergoes intramolecular cyclization to generate the 1,2,4-triazolidine-3,5-dione core structure.

- Salt Formation: The product is converted into its hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

This method is characterized by controlled reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrazone formation | 3-aminophenylhydrazine + maleic anhydride | Controlled temperature (often mild heating) | Hydrazone intermediate |

| Cyclization | Hydrazone intermediate | Cyclization under heating | 1,2,4-triazolidine-3,5-dione core |

| Hydrochloride salt formation | Triazolidine-3,5-dione + HCl | Acidification at room temperature | 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride |

This synthetic pathway is well-established and forms the basis for laboratory and industrial synthesis.

Industrial Production Methods and Scale-Up

For industrial-scale production, the synthesis is optimized to improve yield, purity, and process efficiency. Key considerations include:

- Reaction Optimization: Adjusting parameters such as temperature, solvent system, and reaction time to maximize conversion and minimize by-products.

- Use of Continuous Flow Reactors: These allow better control of reaction conditions, improved heat and mass transfer, and scalability.

- Automated Synthesis Systems: Automation enhances reproducibility and reduces human error.

- Purification: The final hydrochloride salt is isolated by crystallization or filtration to achieve high purity.

The industrial process typically maintains the same synthetic pathway but with enhanced controls and equipment to meet production demands.

Alternative Synthetic Approaches and Related Triazolidine-3,5-dione Syntheses

While the direct synthesis from 3-aminophenylhydrazine and maleic anhydride is the primary method, related compounds in the 4-aryl-1,2,4-triazolidine-3,5-dione family have been synthesized using alternative routes, which may inform improvements or variations in synthesis:

One-Pot Synthesis Using Aryl Isocyanates: A patented method describes reacting an aryl isocyanate with hydrazine derivatives in an alcohol solvent to form intermediates that cyclize upon addition of base and heating, followed by acidification to yield 4-aryl-1,2,4-triazolidine-3,5-dione compounds. This method allows the entire sequence to be performed in a single reaction vessel without isolation of intermediates, improving efficiency and reducing waste.

Oxidation to 4-Aryl-1,2,4-triazole-3,5-dione: Further oxidation steps can convert triazolidine-3,5-diones to triazole-3,5-diones, which may be relevant for derivative synthesis or functionalization.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Step a) | Aryl isocyanate + hydrazine derivative in alcohol solvent | Formation of intermediate carbamoyl hydrazine |

| Step b) | Addition of aqueous base, heating | Cyclization to triazolidine-3,5-dione |

| Step c) (optional) | Acidification to pH ~2 | Isolation of product |

| Optional oxidation step | Oxidizing agents (e.g., tert-butyl hypochlorite, sodium hypochlorite) | Conversion to triazole-3,5-dione |

This one-pot approach offers advantages in cost, labor, speed, and environmental impact compared to multi-step syntheses.

Comparative Analysis of Preparation Methods

| Feature | 3-Aminophenylhydrazine + Maleic Anhydride Method | One-Pot Aryl Isocyanate Method |

|---|---|---|

| Starting Materials | 3-aminophenylhydrazine, maleic anhydride | Aryl isocyanate, hydrazine derivatives |

| Reaction Steps | Multi-step: hydrazone formation, cyclization, acidification | One-pot: intermediate formation, cyclization, acidification |

| Scalability | Established for industrial scale | Suitable for scale-up, reduces isolation steps |

| Yield | High (optimized conditions) | High (reported 87% for related compounds) |

| Environmental Impact | Moderate, requires solvent handling | Improved, fewer purification steps |

| Cost Efficiency | Dependent on reagent cost and process optimization | Potentially lower due to streamlined process |

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazine + Maleic Anhydride | 3-aminophenylhydrazine, maleic anhydride | Stepwise (hydrazone formation, cyclization, acidification) | Well-established, scalable | Multi-step, requires intermediate isolation |

| One-Pot Aryl Isocyanate Method | Aryl isocyanate, hydrazine derivatives | One-pot, cyclization with base and acidification | Efficient, fewer steps, eco-friendly | Requires specific reagents, may need adaptation for amino substituent |

This comprehensive analysis consolidates current knowledge on the preparation of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride, highlighting classical and innovative synthetic methods with detailed reaction conditions and industrial considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the triazolidine ring to more saturated derivatives.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated triazolidine derivatives.

Substitution: Halogenated or nitrated aminophenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a triazolidine core with an aminophenyl substituent, which enhances its biological activity. The hydrochloride form improves solubility and stability.

- Chemical Formula : C₈H₉ClN₄O₂

- Molecular Weight : 228.64 g/mol

- CAS Number : 1803591-94-7

The mechanism of action involves interactions with various molecular targets, including enzymes and receptors, potentially modulating their activity. The triazolidine moiety may participate in redox reactions, influencing cellular processes.

Research indicates that 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride exhibits several biological activities:

- Antioxidant Activity : Acts as a free radical scavenger, potentially offering protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Demonstrates efficacy against various pathogenic bacteria and fungi.

- Anticancer Activity : Induces apoptosis in cancer cells through modulation of survival signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against multiple bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione | E. coli | 15 |

| 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

| Control (Ampicillin) | S. aureus | 22 |

These findings indicate that the compound possesses significant antibacterial properties, particularly against strains like E. coli and S. aureus.

Anticancer Activity

The cytotoxic effects of the compound have been evaluated on various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

These results suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics assessed the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the apoptotic effects on MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above 20 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The triazolidine core may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and chemical properties of triazolidine-diones are highly sensitive to substituents on the aromatic ring. Below is a comparison of key derivatives:

Key Observations :

- Electron-donating groups (e.g., NH2, N(CH3)2) enhance solubility and reactivity in polar solvents, favoring pharmaceutical applications .

- Electron-withdrawing groups (e.g., Cl, N3) increase stability under harsh conditions, making these derivatives suitable for agrochemicals or high-energy reactions .

Comparison :

Analytical Chemistry

Agrochemicals

- 4-(3,5-Dichlorophenyl)-triazolidine-dione : A precursor in pesticide synthesis, leveraging chlorine's electron-withdrawing effects for stability in field conditions .

Biological Activity

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₈H₉ClN₄O₂

- Molecular Weight : 228.64 g/mol

- CAS Number : 1803591-94-7

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Studies have demonstrated that derivatives of triazolidine compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting a role in antimicrobial therapy.

- Anticancer Activity : Preliminary investigations reveal that 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A series of studies have assessed the antimicrobial effectiveness of triazolidine derivatives against several bacterial strains. The results indicate that these compounds can significantly inhibit bacterial growth, with varying degrees of effectiveness depending on the structure and substituents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione | E. coli | 15 |

| 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

| Control (Ampicillin) | S. aureus | 22 |

Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)

- IC₅₀ Values :

- MCF-7: 25 µM

- HCT-116: 30 µM

These findings suggest that the compound has significant potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers tested the efficacy of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride against multi-drug resistant strains of bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the apoptotic effects of the compound on MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound at concentrations above 20 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.

Q & A

Q. What strategies validate the compound’s mechanism of action when biochemical assays conflict with computational predictions?

- Methodological Answer : Employ CRISPR-edited cell lines to knock out putative targets and assess activity loss. Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. Cross-validate using in silico free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.